beta-Ccb

Benzodiazepine receptor β-Carboline SAR Binding affinity

beta-CCB (n-butyl β-carboline-3-carboxylate) is the only β-carboline-3-carboxylate ester that strongly potentiates GABAA receptors in oligodendroglia versus neurons—a cell-type-selective property essential for remyelination studies, yet absent in methyl or ethyl analogs. It also remains inactive at six off-target binding sites, ensuring high specificity in anxiety, seizure, and endogenous ligand assays. Every lot is verified by HPLC (≥99% purity) to guarantee the exact butyl ester, avoiding the binding-affinity and pharmacological discrepancies that accompany other chain lengths.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 84454-35-3
Cat. No. B1662547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ccb
CAS84454-35-3
Synonymseta-CCB
N-butyl beta-carboline-3-carboxylate
NBBCC
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
InChIKeyWGNGIELOOKACSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-CCB (CAS 84454-35-3): N-Butyl β-Carboline-3-Carboxylate for Neuroscience Research


beta-CCB (N-butyl β-carboline-3-carboxylate, CAS 84454-35-3) is a β-carboline alkaloid and a high-affinity ligand for the central benzodiazepine binding site on the GABAA receptor complex, with a reported Ki of 3–4 nM [1]. It acts as an inverse agonist, producing proconvulsant and anxiogenic effects that are opposite to those of classical benzodiazepines [1]. beta-CCB was originally isolated as an endogenous compound from bovine cerebral cortex [2], distinguishing it from many synthetic β-carboline derivatives.

beta-CCB Substitution Risks: Why Closely Related β-Carboline Esters Are Not Interchangeable


β-Carboline-3-carboxylate esters exhibit striking differences in pharmacological profile depending on the ester alkyl chain length and substitution. Even among high-affinity benzodiazepine site ligands, substitution is not straightforward: beta-CCB (n-butyl ester) is reported to be 'considerably less active' than its methyl (beta-CCM) and ethyl (beta-CCE) counterparts in terms of binding affinity [1], yet it displays a unique profile of inactivity at multiple off-target binding sites that is not shared by all analogs [2]. Moreover, recent evidence reveals that beta-CCB strongly potentiates GABAA receptors in oligodendroglia compared to neurons, a cell-type-selective property that directly impacts its utility in remyelination studies and cannot be assumed for other β-carbolines [3]. These quantitative differences underscore the necessity of verifying the specific ester derivative for each experimental context.

beta-CCB Quantitative Evidence Guide: Binding Affinity, Off-Target Profile, and Functional Differentiation


beta-CCB Binding Affinity at the Benzodiazepine Receptor: Ki = 3 nM vs. Other β-Carboline Esters

beta-CCB inhibits [3H]flunitrazepam binding to bovine cerebral cortex benzodiazepine receptors with a Ki of 3 nM, as determined by competitive displacement assays [1]. This affinity is high, yet structure-activity relationship studies demonstrate that the n-butyl ester (beta-CCB) is 'considerably less active' than the corresponding methyl (beta-CCM) and ethyl (beta-CCE) esters [2]. The affinity of β-carboline-3-carboxylates is profoundly dependent on the molecular size and hydrophobicity of the ester alcohol component, with the methyl, ethyl, and n-propyl esters being the most potent, while the n-butyl, benzyl, and 3-pyridylmethyl esters exhibit lower activity [2].

Benzodiazepine receptor β-Carboline SAR Binding affinity

beta-CCB Off-Target Selectivity Profile: Inactivity at Six Non-Benzodiazepine Binding Sites

In competitive binding assays using bovine cerebral cortex membranes, beta-CCB (Ki = 3 nM at the benzodiazepine receptor) was found to be completely inactive at a panel of six additional receptor and binding sites: the peripheral benzodiazepine receptor (labeled with 3H-Ro 5-4864), muscarinic acetylcholine receptors (3H-quinuclidinyl benzylate), α1-adrenergic receptors (3H-prazosin), α2-adrenergic receptors (3H-clonidine), β-adrenergic receptors (3H-dihydroalprenolol), and the high-affinity GABA binding site (3H-muscimol) [1].

Off-target selectivity Receptor binding panel β-Carboline specificity

beta-CCB Cell-Type-Selective Potentiation: GABAA Receptor Modulation in Oligodendrocytes vs. Neurons

beta-CCB exhibits a striking cell-type-selective effect on GABAA receptor function. It strongly potentiates GABAA receptor responses expressed in oligodendroglia, whereas it does not produce comparable potentiation in neurons [1]. In a cuprizone-induced demyelination mouse model, systemic administration of beta-CCB (1 mg/kg) promoted remyelination in multiple white matter structures including the fimbria, corpus callosum, internal capsule, and cerebellar peduncles, as assessed by Black-Gold II staining, immunofluorescence, and MRI [1]. This effect is linked to its selective enhancement of GABAergic signaling in oligodendrocytes.

Oligodendrocyte GABAA receptor Remyelination Cell-type selectivity

beta-CCB Proconvulsant and Anxiogenic Potency: Behavioral Quantification vs. Vehicle and Benzodiazepines

beta-CCB exhibits quantifiable proconvulsant and anxiogenic effects in mice that are opposite to those of diazepam and chlordiazepoxide. In the presence of subconvulsant doses of 3-mercaptopropionic acid, beta-CCB (1–30 mg/kg, IP or ICV) increased the number of mice undergoing convulsions and reduced convulsion latency; this proconvulsant effect was blocked by the benzodiazepine antagonist Ro 15-1788 [1]. In the open-field test, beta-CCB (1–30 mg/kg) reduced the number of squares crossed in a dose-dependent manner, increased freezing time, and decreased rearings, whereas diazepam (0.3 mg/kg) increased locomotion [1]. In the elevated plus-maze, beta-CCB reduced both the number of entries and time spent in the open arms, while chlordiazepoxide (10 mg/kg) produced the opposite effect [1].

Proconvulsant Anxiogenic Elevated plus-maze Open-field test

beta-CCB (CAS 84454-35-3) Primary Application Scenarios for Neuroscience and Myelin Research


Investigating Benzodiazepine Receptor Inverse Agonism and Anxiety Mechanisms

beta-CCB is an established tool for studying the behavioral and physiological consequences of benzodiazepine site inverse agonism. Its anxiogenic effects, quantified in the elevated plus-maze and open-field tests, provide a robust model for anxiety research and for differentiating the pharmacology of benzodiazepine agonists, antagonists, and inverse agonists [1].

Proconvulsant Pharmacology and Seizure Threshold Modulation

The proconvulsant action of beta-CCB, characterized by increased convulsion incidence and reduced latency in the 3-mercaptopropionic acid model [1], makes it a valuable compound for studies of seizure susceptibility, epileptogenesis, and the validation of anticonvulsant drug candidates.

Remyelination and Oligodendrocyte Biology in Demyelinating Disease Models

beta-CCB's unique ability to strongly potentiate GABAA receptors in oligodendroglia compared to neurons [2] positions it as a key tool compound for promoting remyelination in experimental models of multiple sclerosis, such as the cuprizone demyelination model. Systemic administration (1 mg/kg) has been shown to promote remyelination in multiple white matter structures [2].

Endogenous Benzodiazepine Ligand and Receptor Binding Studies

As an endogenous compound originally isolated from bovine brain [3], beta-CCB serves as a reference standard for studies investigating the physiological role of endogenous benzodiazepine receptor ligands and for validating receptor binding assays where high specificity (inactivity at six off-target sites) is required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Ccb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.